Chiral Handle vs. Achiral Isomer: Stereochemical Differentiation
The target compound possesses a single asymmetric atom (the C-2 of the pentanyl chain), making it a chiral molecule, in contrast to its closest structural isomer, 3,4-difluoro-N-(pentan-3-yl)aniline, which is achiral . This is a critical differentiator for research programs requiring enantiomerically pure building blocks to control the 3D conformation of final drug candidates. The vendor specification confirms 'Asymmetric Atoms: 1' for the target compound, while the isomer has 'Asymmetric Atoms: 0' .
| Evidence Dimension | Number of Asymmetric (Chiral) Atoms |
|---|---|
| Target Compound Data | 1 (pentan-2-yl group is chiral) |
| Comparator Or Baseline | 0 for 3,4-difluoro-N-(pentan-3-yl)aniline (CAS 1019547-03-5); the pentan-3-yl group is achiral. |
| Quantified Difference | Target has 1 chiral center; comparator has 0. |
| Conditions | Stated in vendor technical datasheets. |
Why This Matters
This defines the target compound as a chiral building block, which is essential for synthesizing single-enantiomer drug candidates; the achiral isomer cannot provide this functionality.
